Avridine

Overview

Description

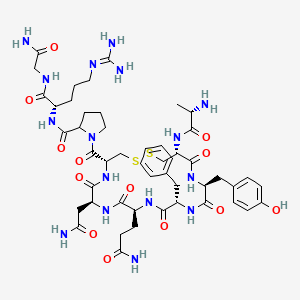

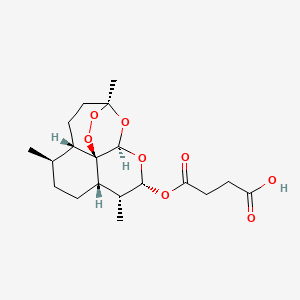

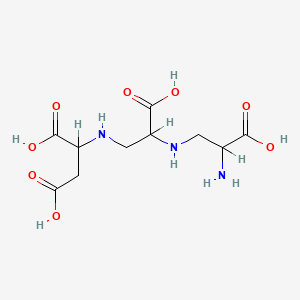

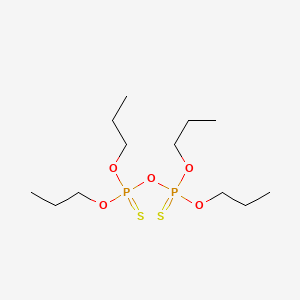

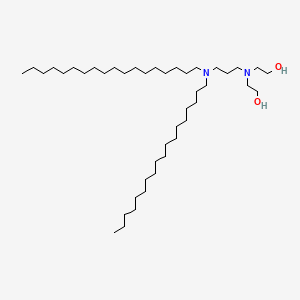

Avridine is a synthetic lipid amine that acts as an adjuvant . It has been used to induce experimental rheumatoid arthritis in rats . The formal name of this compound is 2,2’-[[3-(dioctadecylamino)propyl]imino]bis-ethanol .

Molecular Structure Analysis

This compound has a molecular formula of C43H90N2O2 and a molecular weight of 667.19 .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMSO and ethanol .Scientific Research Applications

Adjuvant for Newcastle Disease Virus Antigen in Chickens Avridine has been identified as an effective adjuvant for Newcastle disease antigen (NDA) in chickens. It significantly enhances the immunologic responses, leading to higher antibody titers in chickens vaccinated with this compound-containing vaccines compared to those vaccinated with commercial vaccines. This suggests its potential in developing more effective vaccines for chickens without the issues associated with oil vaccines (Rweyemamu et al., 1986).

Inducer of Arthritis in Rats this compound, a potent synthetic adjuvant, can induce arthritis in most rat strains. The severity and persistence of this compound-induced arthritis vary across different rat strains, highlighting a genetic influence on the disease. This has implications for understanding arthritis pathology and potential genetic factors in its development (Vingsbo et al., 1995).

Enhancing Respiratory Tract IgA Antibody Response in Mice Research has shown that this compound can enhance the respiratory tract IgA antibody response in mice when combined with oral influenza vaccine. This indicates its potential as a mucosal adjuvant for oral immunization against respiratory pathogens (Bergmann & Waldman, 1988).

Mucosal Adjuvant Activity in Rats this compound has been observed to enhance the efficiency of mucosal anti-cholera toxin responses in rats. Its effectiveness is maximized when incorporated into liposomes. This suggests its potential use in developing adjuvants that enhance the mucosal immunogenicity of locally applied antigens (Pierce & Sacci, 1984).

Enhancing Lymphocyte Blastogenesis and Neutrophil Function in Cattle this compound formulated in liposomes has shown an effect on leukocyte kinetics, lymphocyte blastogenesis, and polymorphonuclear leukocyte function in both dexamethasone-treated and non-treated cattle. This indicates its potential in enhancing immune responses in livestock (Roth & Kaeberle, 1985).

Protection Against Foot-and-Mouth Disease in Guinea Pigs this compound, in the form of liposomes, has been used to protect guinea pigs against foot-and-mouth disease virus. It prevented the development of lesions and systemic spread of the virus, highlighting its potential in disease prevention (Knudsen et al., 1986)

Modulation of Tumor Growth and Regression in Mice In C57BL/6J mice injected with Moloney sarcoma virus, this compound was found to have varying effects on tumor growth depending on the treatment regimen. It could either enhance or suppress tumor growth, influenced by factors like serum interferon levels and natural killer cell activity. This suggests this compound's potential role in cancer therapy and its complex interaction with the immune system (Talcott et al., 1986).

Immunomodulation in Stressed Livestock this compound has been explored as an immunomodulator in livestock, offering a new method of disease intervention. Its ability to stimulate the immune response in cattle and pigs, as part of a range of immunomodulators, could provide additional treatment methods for immunosuppressed animals in the agricultural sector (Blecha, 1988).

Impact on Multiple Immune Responses in Rats this compound, along with other drugs, was studied for its effect on multiple immune responses in rats. It was found to act as a general immunostimulant, with differential immunoselectivity depending on the dose administered. This highlights its potential for selective therapeutic manipulation of different arms of the immune system (Exon et al., 1986).

Effect on Polyarthritis in Rats In research on this compound-induced polyarthritis in rats, various treatments including OM-89 significantly reduced paw swelling, suggesting that this compound and its interactions with other compounds could modulate immune responses in rheumatic diseases (Willis et al., 1995).

Mechanism of Action

Target of Action

Avridine, also known as CP-20961, is a potent synthetic non-immunogenic adjuvant .

Mode of Action

It is known to act as an adjuvant, a substance that enhances the body’s immune response to an antigen . Adjuvants work by activating the immune system, which then responds more effectively to disease-causing organisms.

Result of Action

This compound is known to induce arthritis in most rat strains . This suggests that the compound’s action results in an inflammatory response, leading to the symptoms associated with arthritis.

properties

IUPAC Name |

2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRAKRZUCLRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H90N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189078 | |

| Record name | Avridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35607-20-6 | |

| Record name | Avridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Avridine exert its adjuvant effect?

A1: While the precise mechanism remains unclear, research suggests that this compound enhances the immune response to co-administered antigens. Studies indicate that this compound, especially when incorporated into liposomes, significantly enhances mucosal priming, leading to a more robust and long-lasting immune response. []

Q2: Does this compound directly interact with immune cells?

A2: this compound administration is associated with increased lymphocyte blastogenesis and enhanced neutrophil function, including phagocytosis and antibody-dependent cell-mediated cytotoxicity. [, ] This suggests a direct or indirect interaction with immune cells.

Q3: Can this compound modulate immune responses in immunosuppressed states?

A3: Research shows that this compound can enhance lymphocyte blastogenesis and neutrophil function even in dexamethasone-treated cattle, suggesting potential for counteracting immunosuppression. []

Q4: Does this compound induce interferon production?

A4: While this compound is recognized for its interferon-inducing properties [], some studies show no detectable interferon activity in specific experimental settings. [] This discrepancy suggests that interferon induction by this compound may be context-dependent and require further investigation.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C41H86N2O2, and its molecular weight is 639.15 g/mol.

Q6: How is this compound typically formulated for research purposes?

A6: this compound is often formulated in liposomes for enhanced stability and delivery to target sites, particularly mucosal surfaces. [, ] Liposomal formulations have demonstrated superior adjuvant activity compared to this compound alone. []

Q7: In which disease models has this compound demonstrated efficacy as an adjuvant?

A7: this compound has shown promising results as an adjuvant in various animal models, including those for Newcastle disease virus [, , ], avian influenza virus [], infectious coryza [], and rabies virus [].

Q8: What is the role of this compound in arthritis research?

A8: this compound is a potent inducer of arthritis in rats, making it a valuable tool for studying rheumatoid arthritis. [, ] this compound-induced arthritis is T-cell dependent and influenced by both MHC and non-MHC genes, closely mirroring the complexities of human rheumatoid arthritis. [, ]

Q9: Can this compound's effects be modulated to treat inflammatory conditions like arthritis?

A9: Interestingly, studies suggest that high local concentrations of calprotectin, a protein released during inflammation, may partially protect against this compound-induced arthritis in rats. [] This finding hints at potential avenues for modulating this compound's effects to manage inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.